molecular formula C20H15N3O4 B2434717 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one CAS No. 1172395-74-2

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one

Cat. No.: B2434717
CAS No.: 1172395-74-2
M. Wt: 361.357
InChI Key: LCDBNGJPBHGVPA-UHFFFAOYSA-N
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Description

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-11-3-5-15-13(7-11)18(24)14(9-23(15)2)20-21-19(22-27-20)12-4-6-16-17(8-12)26-10-25-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDBNGJPBHGVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Quinoline Core Synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted benzodioxole and quinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and disrupting their assembly . This leads to mitotic blockade and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.

Biological Activity

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one is a complex organic molecule that exhibits a variety of biological activities. This compound integrates multiple heterocyclic structures, including a benzodioxole and an oxadiazole moiety, which are known for their pharmacological significance. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4C_{19}H_{18}N_{4}O_{4}, and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly noteworthy as it is associated with various bioactive properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and benzodioxole moieties often exhibit antitumor , antimicrobial , and anti-inflammatory activities. The following sections summarize key findings from recent studies.

Antitumor Activity

Several studies have reported the antitumor effects of oxadiazole derivatives. For instance:

  • A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. These compounds were noted for their ability to inhibit matrix metalloproteinase 9 (MMP-9), an enzyme implicated in tumor invasion and metastasis .
CompoundCell LineIC50 (µM)Mechanism
8A54910.5MMP-9 Inhibition
9C612.0MMP-9 Inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that derivatives containing the benzodioxole structure possess activity against various bacterial strains:

  • A derivative was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

The precise mechanism of action for this compound remains partially understood; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as MMPs or kinases involved in cancer progression.
  • Receptor Interaction : It is hypothesized that the compound could bind to various receptors or enzymes, altering their conformation and function.

Case Study 1: Cytotoxicity Evaluation

In a controlled study, researchers synthesized various oxadiazole derivatives based on the structure of this compound. The most promising candidates were evaluated for cytotoxicity against A549 cells using an MTT assay. Results indicated that modifications to the benzodioxole moiety significantly enhanced activity.

Case Study 2: Antimicrobial Testing

A series of compounds derived from the parent structure were screened for antimicrobial activity against clinical isolates of bacteria. The results showed that certain substitutions on the oxadiazole ring improved efficacy against resistant strains.

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